molecular formula C22H28N2OS B2919560 2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421504-59-7

2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2919560
CAS RN: 1421504-59-7
M. Wt: 368.54
InChI Key: PLTCWVGHFHEZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. One notable method is the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation . Researchers have successfully synthesized naphthalene-substituted aromatic esters using aryl imidates and oxa bicyclic alkenes. The DG transformation into an ester provides opportunities for further C–H bond functionalization and derivatization .

Scientific Research Applications

Chemosensors for Metal Ions : Research on naphthoquinone derivatives, including those with pyrrolidine components, has shown that these compounds can act as effective chemosensors for transition metal ions. These compounds exhibit remarkable selectivity and sensitivity towards specific metal ions, such as Cu2+, and undergo colorimetric changes upon binding, which can be applied in metal ion detection and environmental monitoring (Gosavi-Mirkute et al., 2017).

Antibacterial and Antifungal Properties : Studies on heterocyclic compounds, including those featuring naphthalene and pyrrolidine structures, have evaluated their antibacterial and antifungal activities. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as different fungal strains, suggesting their potential application in developing new antimicrobial agents (Patel & Patel, 2015).

Conducting Polymers : Derivatives of bis(pyrrol-2-yl) arylenes, including those with naphthalene components, have been investigated for their low oxidation potentials and their ability to form stable, electrically conducting polymers through electropolymerization. These findings indicate potential applications in electronic and optoelectronic devices (Sotzing et al., 1996).

Organocatalysis : Certain naphthalene derivatives, specifically those methylated at the diamino positions and involved in bifunctional nucleophilic reactions, offer new routes to synthesize heterocyclic and double proton sponges. These reactions highlight the role of such compounds in organocatalysis, providing efficient methods for synthesizing complex organic structures (Ozeryanskii et al., 2020).

Vitamin K3 Derivatives as Chemosensors : Similar to naphthoquinone derivatives, vitamin K3 derivatives with naphthalene structures have been studied for their chemosensing capabilities toward nickel(II) and copper(II) metal ions. These compounds demonstrate specific binding affinities and colorimetric responses upon interaction with metal ions, suggesting their utility in chemical sensing and environmental analysis (Patil et al., 2017).

properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2OS/c25-22(15-19-9-5-8-18-7-1-2-10-21(18)19)24-13-6-14-26-17-20(24)16-23-11-3-4-12-23/h1-2,5,7-10,20H,3-4,6,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTCWVGHFHEZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.